2'-Fluoro-3-(4-fluorophenyl)propiophenone
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Overview
Description
2’-Fluoro-3-(4-fluorophenyl)propiophenone is an organic compound with the molecular formula C15H12F2O. It is a derivative of propiophenone, where the phenyl ring is substituted with fluorine atoms at the 2’ and 4’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction .
Industrial Production Methods: In an industrial setting, the production of 2’-Fluoro-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions: 2’-Fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 2’-fluoro-3-(4-fluorophenyl)benzoic acid.
Reduction: Formation of 2’-fluoro-3-(4-fluorophenyl)propanol.
Substitution: Formation of 2’-methoxy-3-(4-fluorophenyl)propiophenone.
Scientific Research Applications
2’-Fluoro-3-(4-fluorophenyl)propiophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Fluoropropiophenone
- 2-Fluoropropiophenone
- 3-Fluoropropiophenone
Comparison: 2’-Fluoro-3-(4-fluorophenyl)propiophenone is unique due to the presence of two fluorine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the dual fluorination enhances its stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAILIMOEUQFJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644588 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-54-2 |
Source
|
Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(4-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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